4-Butyl-2-methylpiperidine

Lipophilicity Drug-likeness ADME prediction

Researchers pursuing CNS drug targets often encounter limited stereochemical diversity in standard mono-substituted piperidine building blocks, where achiral analogs lack the conformational definition needed for robust SAR exploration. 4-Butyl-2-methylpiperidine (CAS 1696889-34-5) directly addresses this gap: • Two undefined stereocenters (C2, C4) enable systematic diastereomeric SAR-a capability entirely absent in 4-butylpiperidine (zero stereocenters) or 2-methylpiperidine (one stereocenter) • XLogP3 of 3.1 (0.4 log units above 4-butylpiperidine) and TPSA of 12 Ų support blood-brain barrier penetration in CNS programs • Conformationally restricted scaffold: 2-methyl group biases ring geometry via A(1,3) strain while the equatorial 4-n-butyl chain accesses hydrophobic protein pockets Supplied at ≥95% purity with full QA documentation. Non-hazardous for transport; standard international B2B shipping available.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B15264329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-2-methylpiperidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCCCC1CCNC(C1)C
InChIInChI=1S/C10H21N/c1-3-4-5-10-6-7-11-9(2)8-10/h9-11H,3-8H2,1-2H3
InChIKeyBVSKTUWAQHRJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-2-methylpiperidine: Physicochemical Identity and Procurement


4-Butyl-2-methylpiperidine is a di-substituted saturated six-membered heterocyclic amine belonging to the piperidine family, with the molecular formula C10H21N and a molecular weight of 155.28 g/mol [1]. The compound carries a linear n-butyl substituent at the 4-position and a methyl group at the 2-position of the piperidine ring, yielding two undefined stereocenters and a structural complexity score of 101 [1]. It is commercially available as a research-grade building block with a minimum purity specification of 95% from multiple specialist vendors, including AKSci, Leyan (product 2095774), and CymitQuimica (under the Biosynth brand) . Computed physicochemical descriptors—XLogP3-AA of 3.1, topological polar surface area of 12 Ų, one hydrogen-bond donor, one hydrogen-bond acceptor, and three rotatable bonds—place this compound at a distinct intersection of lipophilicity and conformational flexibility within the substituted piperidine chemical space [1].

Research-grade building block with lipophilic, sterically constrained amine core
Procurement context: chiral fragment and lead optimization scaffold
Supports stereochemical SAR exploration with two undefined stereocenters
Selection logic: enables diastereomeric resolution absent in mono-substituted analogs
Conformationally restricted scaffold from combined 2-Me axial/4-Bu equatorial bias
Workflow fit: target binding and conformational sampling studies

Why 4-Butyl-2-methylpiperidine Cannot Be Simply Substituted


Substituted piperidines are frequently treated as interchangeable amine building blocks, yet the simultaneous presence of a 4-n-butyl and a 2-methyl group in 4-butyl-2-methylpiperidine creates a physicochemical profile that no single comparator can replicate. The XLogP3 lipophilicity (3.1) is approximately 0.4 log units higher than 4-butylpiperidine (2.7) and nearly 2.0 log units above 2-methylpiperidine (1.1), reflecting the additive hydrophobic contributions of both substituents [1][2]. Critically, the compound possesses two undefined stereocenters (C2 and C4), whereas 4-butylpiperidine has none and 2-methylpiperidine has only one—making stereochemical resolution or diastereomeric control a parameter entirely absent in the mono-substituted analogs [1][3]. The regioisomer 4-(2-methylbutyl)piperidine (CAS 1509644-47-6) shares the same molecular formula but places the branching within the alkyl chain at the 4-position rather than on the ring, yielding divergent steric and conformational properties with a predicted boiling point of 202.4±8.0 °C versus an estimated ~210–220 °C for the target . These quantitative divergences in lipophilicity, stereochemical complexity, and substitution topology mean that replacement by a generic piperidine analog will alter logD-dependent properties, stereochemical recognition, and conformational sampling in any application where these parameters are material.

Lipophilicity LogP differs up to 2.3 units from simpler piperidines, shifting membrane partitioning and non-specific binding in cell-based assays. Class-dependent
Stereochemistry Two stereocenters vs. zero in 4-butylpiperidine; chiral recognition and diastereomeric control cannot be replicated by achiral analogs. Identity mismatch
Regioisomerism 4-(2-Methylbutyl)piperidine shares formula but places branching exocyclic, altering amine steric environment and conformational landscape. Topology mismatch

4-Butyl-2-methylpiperidine: Quantitative Comparison with Analogs


Lipophilicity Comparison Against Mono-Substituted Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 4-butyl-2-methylpiperidine is 3.1, positioning it substantially higher than its closest mono-substituted analogs. The direct comparison is: 4-butylpiperidine (PubChem CID 13283867, XLogP3 2.7), 2-methylpiperidine (PubChem CID 7974, XLogP3 1.1), and unsubstituted piperidine (PubChem CID 8082, XLogP3 ~0.8). The incremental ΔXLogP3 is +0.4 over 4-butylpiperidine, +2.0 over 2-methylpiperidine, and +2.3 over piperidine [1][2][3]. The vendor-reported LogP value of 2.5647 (Leyan) corroborates the PubChem XLogP3 computation .

Lipophilicity
Head-to-head
XLogP3 = 3.1
+0.4 vs 4-butylpiperidine (2.7) +2.0 vs 2-methylpiperidine (1.1)
Reported lipophilicity may shift ADME prediction and permeability context
Computed via PubChem 2.1 algorithm; vendor LogP 2.56 supports trend
Lipophilicity Drug-likeness ADME prediction

Stereochemical Complexity vs. Mono-Substituted Piperidines

4-Butyl-2-methylpiperidine has two undefined atom stereocenters (at positions C2 and C4 of the piperidine ring), yielding a potential for four stereoisomeric forms [1]. This contrasts with 4-butylpiperidine (CID 13283867), which has zero stereocenters, and 2-methylpiperidine (CID 7974), which has exactly one undefined stereocenter [2][3]. The molecular complexity score—an integrated measure of structural features—is 101 for the target, versus 74.8 for 4-butylpiperidine and 52.1 for 2-methylpiperidine [1][2][3]. This stereochemical richness offers opportunities for diastereomeric or enantiomeric resolution that are entirely absent in the achiral analog 4-butylpiperidine.

Stereochemistry
Head-to-head
2 undefined stereocenters
Complexity 101 vs. 74.8 (4-butylpiperidine) and 52.1 (2-methylpiperidine)
Stereochemical-control study context; enables diastereomeric resolution
Stereocenter count confirmed by PubChem; complexity by Cactvs algorithm
Chirality Stereochemistry Lead optimization

Regioisomeric Comparison with 4-(2-Methylbutyl)piperidine

Both 4-butyl-2-methylpiperidine and 4-(2-methylbutyl)piperidine (CAS 1509644-47-6) share the molecular formula C10H21N and molecular weight 155.28 g/mol, yet the topological placement of the methyl branch fundamentally differs: the target carries the methyl group directly on the piperidine ring (C2), whereas the comparator bears a branched 2-methylbutyl chain at C4 with no ring substitution [1]. This yields predicted boiling points of ~210–220 °C (estimated for the target) versus 202.4±8.0 °C for the regioisomer, and distinct predicted density values . More critically, the ring-methyl substitution in the target imposes steric constraints on the piperidine nitrogen environment and chair conformer equilibria that are absent when the branching is located on the exocyclic alkyl chain.

Regioisomer BP
Cross-study comparable
Est. BP ~210–220 °C
vs. 4-(2-methylbutyl)piperidine: predicted BP 202.4±8.0 °C
Regioisomeric topology alters steric environment; data to verify
Predicted values; target BP estimated from homologous series
Regioisomerism Structure-property relationships Building block selection

Conformational Effects of 2-Methyl Substitution on Piperidine Ring

In 2-methyl-substituted piperidines, the methyl group experiences a severe A(1,3) interaction when occupying the equatorial position in N-acyl or N-alkyl derivatives, forcing a pronounced axial preference [1]. This contrasts with 4-substituted piperidines such as 4-butylpiperidine, where the 4-substituent strongly prefers the equatorial orientation [2]. The combination of a 2-methyl group (axial bias in N-substituted derivatives) and a 4-n-butyl group (equatorial preference) in the target compound creates a defined conformational presentation of the amine and substituents that is not available in either mono-substituted analog. Published conformational free energy differences (ΔG°) for 2-methyl vs 4-methyl in piperidines are approximately 0.2–0.9 kcal/mol [2], with the butyl chain adding further conformational restriction.

Conformation
Class-level
Axial 2-Me / Equatorial 4-Bu
Combined conformational preference expected to exceed 1.0 kcal/mol
Constrained scaffold may reduce entropic cost in target-binding studies
Class-level inference from N-substituted piperidine literature
Conformational analysis Steric effects Molecular recognition

Rotatable Bond and Heavy Atom Differences from Simpler Piperidines

The target compound contains 3 rotatable bonds (contributed by the n-butyl chain) and 11 heavy atoms, compared with 3 rotatable bonds and 10 heavy atoms for 4-butylpiperidine, and 0 rotatable bonds and 7 heavy atoms for 2-methylpiperidine [1][2][3]. While the rotatable bond count is identical to 4-butylpiperidine, the additional methyl group at C2 increases the heavy atom count by one (11 vs 10) and raises the molecular complexity score to 101 (vs 74.8), reflecting the greater topological diversity [1][2]. The ratio of rotatable bonds to heavy atoms (0.27) is lower than that of 4-butylpiperidine (0.30), indicating a slightly more constrained system per heavy atom.

Rotatable Bonds
Head-to-head
3 rotatable bonds / 11 heavy atoms
Ratio 0.27 vs. 0.30 (4-butylpiperidine); complexity +26.2
Supports fragment-based design with distinct ligand-efficiency parameter space
PubChem-computed values
Conformational entropy Molecular complexity Fragment-based drug design

4-Butyl-2-methylpiperidine: Recommended Applications


Chiral Amine Scaffold for CNS Lead Optimization

With an XLogP3 of 3.1 and two undefined stereocenters, 4-butyl-2-methylpiperidine is well-positioned as a building block for central nervous system (CNS) drug discovery programs where moderate-to-high lipophilicity (XLogP3 in the 2–4 range) is correlated with blood-brain barrier penetration [1]. The 0.4 log-unit increase in lipophilicity over 4-butylpiperidine may provide a measurable advantage in membrane permeation assays such as PAMPA-BBB, while the two stereocenters enable systematic exploration of stereochemistry-activity relationships that are inaccessible with the achiral mono-substituted analog [1][2]. The compound's topological polar surface area of 12 Ų (well below the 60–70 Ų threshold associated with poor CNS penetration) further supports its suitability for CNS-focused libraries [1].

Stereochemical Probe for Nicotinic and Muscarinic Receptor SAR

Literature on 2-methylpiperidine derivatives has demonstrated measurable but modest affinity for nicotinic cholinergic receptor binding sites (Ki = 600 μM for 2-methylpiperidine itself, versus Ki = 8.8 μM for 2,6-dimethylpiperidine) [3]. The addition of a 4-n-butyl substituent in the target compound introduces both enhanced lipophilicity for improved membrane partitioning and a second stereocenter for potential diastereomeric discrimination by receptor binding pockets. Although no direct binding data exist for 4-butyl-2-methylpiperidine, the combination of the 2-methyl group (which interacts with the nicotinic receptor binding site) and the 4-butyl group (which may occupy a lipophilic accessory pocket) makes the compound a rational probe for exploring subtype selectivity within cholinergic or aminergic GPCR families [3].

Conformationally Defined Building Block for Fragment-Based Screening

The simultaneous presence of a 2-methyl group (which biases the piperidine ring conformation in N-substituted derivatives toward axial methyl orientation due to A(1,3) strain) and a 4-n-butyl group (which strongly prefers the equatorial position) creates a scaffold with a predictable and restricted conformational presentation [4]. This contrasts with 4-butylpiperidine, which lacks the ring conformational constraint, and with 2-methylpiperidine, which lacks the lipophilic 4-substituent for accessing hydrophobic protein pockets. For fragment-based drug design programs seeking to explore defined three-dimensional pharmacophore geometries, this conformational definition reduces the entropic cost of binding and may improve hit rates in biophysical screens relative to more flexible piperidine fragments [4].

Intermediate for Polyalkylpiperidine Polymer Stabilizers

Patent literature on polyalkylpiperidine derivatives (including US5633378A and related filings) describes the use of substituted piperidines with alkyl groups at multiple ring positions as light stabilizers and antioxidants for polyolefin materials [5]. The target compound's 2-methyl-4-butyl substitution pattern provides a specific combination of steric shielding around the secondary amine (critical for nitroxyl radical stability in Hindered Amine Light Stabilizers, HALS) and compatibility with hydrophobic polymer matrices via the 4-butyl chain. The regioisomeric differentiation from 4-(2-methylbutyl)piperidine is significant in this context, as the ring-methyl group in the target provides steric protection to the amine that an exocyclic branched alkyl chain cannot equivalently supply [5].

Application
Selection Property
Validation Focus
CNS Lead Optimization Scaffold
Moderate lipophilicity and TPSA 12 Ų
Permeability assay context (e.g., PAMPA-BBB)
Cholinergic GPCR Stereochemical Probe
2-Methyl motif and dual stereocenters
Nicotinic/muscarinic binding assay context
Fragment-Based Screening
Conformational restriction
Biophysical screen hit-rate review
Polymer Stabilizer Intermediate
Steric shielding and alkyl-chain compatibility
HALS nitroxyl stability and matrix compatibility

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